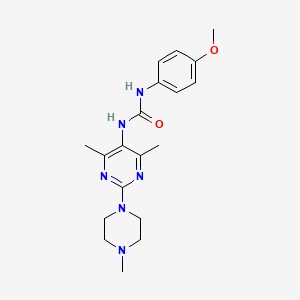
1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals characterized by their intricate arrangements of pyrimidine, piperazine, and methoxyphenyl groups. Such molecules are of interest for their potential in various chemical reactions and properties that contribute to fields like medicinal chemistry and material science.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, starting from base pyrimidine derivatives combined with various reagents to introduce the desired functional groups. For instance, Saracoglu et al. (2019) detailed the synthesis of 2-oxopyrimidin-1(2H)-yl-urea and thiourea derivatives through the reaction of arylisocyanates or arylisothiocyanates with specific pyrimidin-2(1H)-one derivatives, employing DFT quantum chemical calculations for molecular property analysis (Saracoglu et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds containing pyrimidinyl and methoxyphenyl groups has been extensively studied, revealing intricate details about their atomic arrangements and bonding. The X-ray crystal structure analysis, for instance, provides insights into the conformational dynamics and intermolecular interactions that influence the compound's stability and reactivity. An example includes the work by Moser et al. (2005), which investigated the crystal structure of a complex pyrimidine derivative, shedding light on the disorder within methoxycarbonyl groups and the orientation of aryltriazenyl groups (Moser et al., 2005).
Chemical Reactions and Properties
The reactivity of such compounds often hinges on the presence of functional groups that can undergo various chemical transformations. For instance, cyclocondensation reactions, as reported by Bonacorso et al. (2003), involve the reaction of specific buten-2-ones with urea to synthesize novel pyrimidinones, highlighting the chemical versatility of pyrimidine derivatives (Bonacorso et al., 2003).
Scientific Research Applications
Supramolecular Chemistry
- Dimerization Through Hydrogen Bonding : Ureidopyrimidinones, closely related to the query compound, demonstrate strong dimerization capabilities via quadruple hydrogen bonding. This property is significant in the development of supramolecular polymers and materials that self-assemble through non-covalent interactions (Beijer et al., 1998).
Medicinal Chemistry
- Anticancer Activities : Diaryl ureas, sharing a core structure with the query compound, have been designed and evaluated for their antiproliferative activity against various cancer cell lines. These compounds hold potential as new anticancer agents, demonstrating significant inhibitory effects on cell proliferation (Feng et al., 2020).
Organic Synthesis and Functional Materials
- Synthesis of Novel Heterocyclic Compounds : The synthesis of novel pyrimidine derivatives, through reactions involving urea and other starting materials, shows the versatility of pyrimidine and urea functionalities in creating diverse chemical structures. These compounds are explored for various applications, including as intermediates in pharmaceutical synthesis and materials science (Aparicio et al., 1979).
Antiviral and Antifungal Research
- Antiviral and Antifungal Properties : Research on derivatives of pyrimidines has also explored their antiviral and antifungal activities, indicating the potential of such compounds in developing new treatments for infectious diseases (El‐Sayed et al., 2009); (Jafar et al., 2017).
Safety And Hazards
This would involve examining any safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential future research directions, such as new applications for the compound or new methods of synthesis.
I hope this helps, and I encourage you to consult with a chemistry professional or academic for more detailed and specific information. Please note that handling chemicals should always be done in a controlled environment following appropriate safety procedures.
properties
IUPAC Name |
1-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-13-17(23-19(26)22-15-5-7-16(27-4)8-6-15)14(2)21-18(20-13)25-11-9-24(3)10-12-25/h5-8H,9-12H2,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJSVNHYXPILTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)
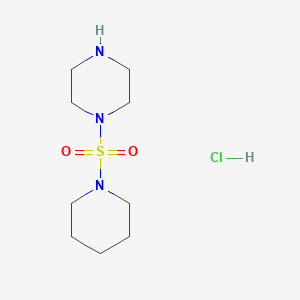
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2487780.png)
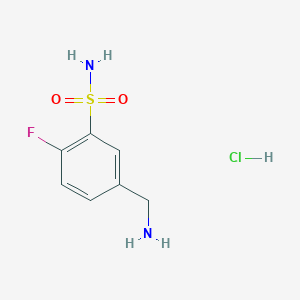
![1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2487783.png)

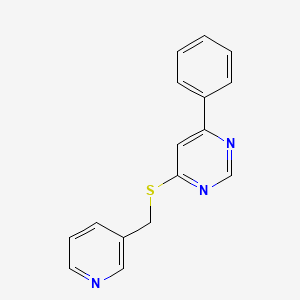
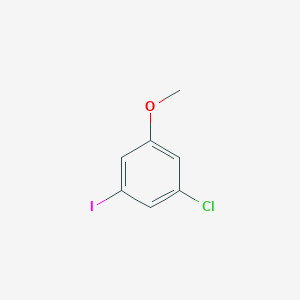

![3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2487791.png)